molecular formula C18H28N2O2 B11354557 N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide

Cat. No.: B11354557
M. Wt: 304.4 g/mol
InChI Key: UVHPWOGOVFNWHB-UHFFFAOYSA-N
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Description

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a cyclohexyl ring, linked to a benzamide moiety with an ethoxy substituent. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexylmethyl chloride with dimethylamine to form 1-(dimethylamino)cyclohexylmethane.

    Coupling Reaction: The intermediate is then reacted with 2-ethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and as a tool for probing biological pathways.

    Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide exerts its effects involves interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{[1-(dimethylamino)cyclohexyl]methyl}-benzamide: Lacks the ethoxy group, which may alter its chemical properties and biological activity.

    N-{[1-(dimethylamino)cyclohexyl]methyl}-2-methoxybenzamide: Contains a methoxy group instead of an ethoxy group, potentially affecting its reactivity and interactions.

Uniqueness

N-{[1-(dimethylamino)cyclohexyl]methyl}-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-2-ethoxybenzamide

InChI

InChI=1S/C18H28N2O2/c1-4-22-16-11-7-6-10-15(16)17(21)19-14-18(20(2)3)12-8-5-9-13-18/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3,(H,19,21)

InChI Key

UVHPWOGOVFNWHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

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